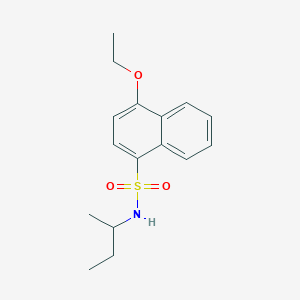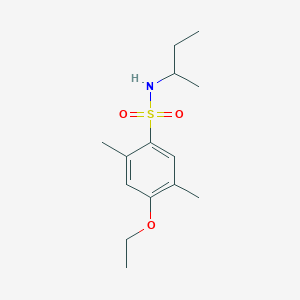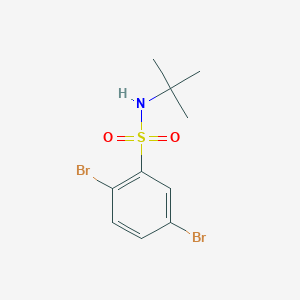
2,4-dichloro-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-propylbenzenesulfonamide, also known as DCPS, is a chemical compound that has been widely used in scientific research for its unique properties. DCPS is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-propylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes that are involved in the metabolism of nitrite. This compound may also interact with nucleotides, resulting in changes in their conformation and function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-propylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. This compound is also relatively inexpensive, making it an attractive choice for researchers with limited budgets. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound is relatively toxic, and care must be taken when handling it.
Direcciones Futuras
There are a number of future directions for research on 2,4-dichloro-N-propylbenzenesulfonamide. One area of interest is the development of new methods for the detection of nitrite in water samples. This compound has been shown to be an effective reagent for this purpose, but there may be other compounds that are even more effective. Another area of interest is the development of new fluorescent probes for the detection of nucleotides. This compound has been shown to be effective for this purpose, but there may be other compounds that are even more selective and sensitive. Finally, there is interest in exploring the potential of this compound as an anticancer agent. Further studies are needed to determine the mechanism of action of the compound and to evaluate its efficacy in vivo.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-propylbenzenesulfonamide has been widely used in scientific research for its unique properties. It has been used as a reagent for the determination of nitrite in water samples. This compound reacts with nitrite to form a yellow compound, which can be quantified using UV-Vis spectrophotometry. This compound has also been used as a fluorescent probe for the detection of nucleotides. The compound has been shown to selectively bind to adenosine triphosphate (ATP) and guanosine triphosphate (GTP), resulting in a significant increase in fluorescence intensity.
Propiedades
Fórmula molecular |
C9H11Cl2NO2S |
|---|---|
Peso molecular |
268.16 g/mol |
Nombre IUPAC |
2,4-dichloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Clave InChI |
VZKPFIJGBYDFRD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







